3-(Difluoromethoxy)-2-fluorophenol
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Overview
Description
3-(Difluoromethoxy)-2-fluorophenol is an organic compound that belongs to the class of fluorinated phenols This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2-fluorophenol typically involves the introduction of the difluoromethoxy group onto a phenol derivative. One common method is the reaction of 2-fluorophenol with difluoromethyl ether in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality. Additionally, the use of recyclable reagents and solvents can minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms and the difluoromethoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .
Scientific Research Applications
3-(Difluoromethoxy)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the presence of fluorine atoms can influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)phenol: Similar structure but lacks the additional fluorine atom.
3-(Difluoromethoxy)phenylacetylene: Contains an acetylene group instead of a hydroxyl group.
3-(Difluoromethoxy)benzyl bromide: Contains a bromomethyl group instead of a hydroxyl group
Uniqueness
3-(Difluoromethoxy)-2-fluorophenol is unique due to the combination of the difluoromethoxy group and the fluorine atom on the phenol ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5F3O2 |
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Molecular Weight |
178.11 g/mol |
IUPAC Name |
3-(difluoromethoxy)-2-fluorophenol |
InChI |
InChI=1S/C7H5F3O2/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7,11H |
InChI Key |
RJGODSHKLWWWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)O |
Origin of Product |
United States |
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